4-(4-Fluorophenyl)phenethyl alcohol
Description
4-(4-Fluorophenyl)phenethyl alcohol is a fluorinated aromatic alcohol that stands at the intersection of several key areas of chemical investigation. Its structure, featuring a phenethyl alcohol core attached to a fluorine-substituted phenyl group, makes it a valuable subject for research into new synthetic methodologies and a potential scaffold for the development of bioactive molecules. The study of this compound and its analogs provides insights into the nuanced effects of fluorination on molecular properties and biological activity.
The synthesis of phenethyl alcohol derivatives is a well-established area of organic chemistry. wikipedia.orgsciencemadness.org Common commercial routes to the parent compound, phenethyl alcohol, include the Friedel-Crafts reaction between benzene (B151609) and ethylene (B1197577) oxide, and the hydrogenation of styrene (B11656) oxide. wikipedia.org Laboratory-scale syntheses can also be achieved through the reaction of phenylmagnesium bromide with ethylene oxide or the reduction of phenylacetic acid. wikipedia.orgsciencemadness.org
For fluorinated derivatives such as this compound, synthetic strategies often involve introducing the fluorine atom at an early stage onto one of the precursors. For instance, methods for preparing chiral fluorinated phenyl ethanols, which are structurally related, have been developed. One such method involves the dynamic kinetic resolution of 1-(4-fluorophenyl)ethanol (B1199365) using a lipase (B570770) as a biocatalyst to produce the R-enantiomer with high purity. google.com This highlights the fine control that can be exerted in the synthesis of optically active fluorinated building blocks. The synthesis of 2-phenyl ethanol (B145695) derivatives is also crucial in various industries for the production of important chemicals like styrene and phenylacetic acid. google.com
The phenethyl alcohol (also known as 2-phenylethanol) scaffold is a recurring motif in a wide array of naturally occurring and synthetic bioactive molecules. wikipedia.orgnih.gov It is found in the essential oils of various plants, including roses, carnations, and jasmines, contributing to their characteristic floral scents. nih.govcabidigitallibrary.org Beyond its use in perfumery, phenethyl alcohol exhibits notable antimicrobial and antiseptic properties. wikipedia.orgdrugbank.comactylis.com
Research has shown that phenethyl alcohol and its derivatives can act as bacteriostatic and bactericidal agents against both Gram-negative and Gram-positive bacteria. nih.gov The mechanism of action is often linked to its ability to disrupt the structure and permeability of bacterial cell membranes. nih.govnih.gov Furthermore, the phenethyl alcohol core serves as a foundational structure for various pharmaceuticals and is a starting material for other industrially significant aroma chemicals. csmcri.res.in Its derivatives are explored for their potential as plant growth retardants and are metabolites in various microorganisms like yeast. actylis.comnih.gov
The introduction of fluorine into organic molecules, particularly in aromatic systems, is a powerful strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. mdpi.comacs.orgnih.govtandfonline.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.comijfans.org
Key effects of aromatic fluorination include:
Metabolic Stability: Fluorine substitution at a potential site of metabolic oxidation, such as a para-position on a phenyl ring, can block hydroxylation by cytochrome P450 enzymes. mdpi.comnih.gov This increases the molecule's metabolic stability and, consequently, its bioavailability and half-life. ijfans.orgnih.gov
Binding Affinity: The electronegativity of fluorine can alter the electron distribution within a molecule, affecting its pKa, dipole moment, and ability to form favorable interactions with target proteins. tandfonline.comijfans.org This can lead to enhanced binding affinity and potency. acs.org
Membrane Permeability: Fluorination can modulate a molecule's lipophilicity, which is a critical factor for its ability to cross biological membranes. mdpi.comnih.gov By strategically placing fluorine atoms, chemists can fine-tune the lipophilicity to optimize absorption and distribution. mdpi.com
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target. nih.gov
The study of fluorinated analogs of known drugs, such as paracetamol, has demonstrated that the position of fluorine substitution can have a significant impact on biological activity. nih.govoup.com While ring fluorination in some cases has been shown to reduce analgesic activity, substitution on an amide group enhanced it, underscoring the nuanced and position-dependent effects of this halogen. nih.gov
Structure
3D Structure
Properties
CAS No. |
840521-87-1 |
|---|---|
Molecular Formula |
C14H13FO |
Molecular Weight |
216.25 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13FO/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8,16H,9-10H2 |
InChI Key |
QIYAEIYKTGDSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCO)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 4 4 Fluorophenyl Phenethyl Alcohol
Precursor Synthesis and Derivatization Approaches
The foundation of synthesizing 4-(4-fluorophenyl)phenethyl alcohol lies in the preparation of key precursors. One common precursor is 4-fluoroacetophenone, which can be synthesized through various methods. For instance, the reaction of an alkyne with specific cobalt and sulfuric acid catalysts in methanol (B129727) and water can yield 4-fluoroacetophenone. chemicalbook.com Another approach involves the derivatization of existing compounds. For example, starting from 4,4'-dimercaptobiphenyl, a series of phenolic Schiff bases can be synthesized, which can then be further modified. researchgate.net These precursor synthesis and derivatization steps are crucial for building the molecular framework necessary for the final product.
The synthesis of derivatives is a common strategy in organic chemistry. For example, various derivatives of 4,5-diphenyloxazole (B1616740) have been prepared to explore their chemical properties. nih.gov Similarly, the synthesis of 3,4-dihydropyrimidinone (DHPM) and its thione (DHPMT) derivatives has been a focus of research, highlighting the importance of creating a library of related compounds. jmchemsci.com
Catalytic Hydrogenation Pathways to this compound
Catalytic hydrogenation is a key method for converting carbonyl compounds to their corresponding alcohols. In the context of synthesizing this compound, a likely precursor such as a ketone or aldehyde bearing the 4-(4-fluorophenyl)phenyl group would be reduced.
A general process for the liquid-phase catalytic hydrogenation of aldehydes to primary alcohols utilizes a catalyst system of copper oxide and zinc oxide with an aluminum promoter. google.com This method has been shown to be effective for various aldehydes, achieving high conversion and selectivity under moderate pressures. google.com For instance, the hydrogenation of 4-hydroxybenzaldehyde (B117250) to 4-hydroxybenzyl alcohol was achieved with 100% conversion and selectivity using a CuO/ZnO/Aluminum oxide catalyst. google.com
The choice of catalyst and support is critical for the efficiency of the hydrogenation. For example, platinum nanoparticles supported on graphitic carbon nitride (g-C3N4) nanosheets have demonstrated superior activity for the selective hydrogenation of furfural (B47365) to furfuryl alcohol in water. nih.gov This high performance is attributed to the large surface area of the nanosheets and the uniform dispersion of the platinum nanoparticles. nih.gov Similarly, carbon-encapsulated Fe3O4 catalysts have been used for the catalytic transfer hydrogenation of furfural, with isopropanol (B130326) acting as the hydrogen donor. rsc.org
Furthermore, various ruthenium complexes have been developed for the asymmetric hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity. organic-chemistry.org These methods often employ chiral ligands to direct the stereochemical outcome of the reaction. organic-chemistry.org
Grignard-Type Reactions in the Synthesis of this compound
Grignard reactions are a fundamental tool for forming carbon-carbon bonds and synthesizing alcohols. mnstate.educerritos.edu The synthesis of phenethyl alcohol itself can be achieved through the reaction of phenylmagnesium bromide with ethylene (B1197577) oxide. wikipedia.orgsciencemadness.org This principle can be extended to synthesize substituted phenethyl alcohols like this compound.
A general strategy would involve the preparation of a Grignard reagent from a halogenated 4-(4-fluorophenyl)benzene derivative. This Grignard reagent would then react with an appropriate electrophile, such as an epoxide or an aldehyde, to form the desired alcohol after an acidic workup. For instance, a patent describes the preparation of 4-octyl phenethyl alcohol by reacting a Grignard reagent (n-octyl magnesium chloride or bromide) with a protected methyl bromophenylethyl alcohol. google.com This highlights the adaptability of the Grignard reaction for synthesizing various substituted phenethyl alcohols.
It is crucial to conduct Grignard reactions under anhydrous conditions, as the reagents are highly reactive towards protic solvents like water. mnstate.educerritos.edu The choice of solvent, typically diethyl ether or tetrahydrofuran, is also important for stabilizing the organomagnesium compound. cerritos.edu
| Reactant 1 | Reactant 2 | Product | Reference |
| Phenylmagnesium bromide | Ethylene oxide | Phenethyl alcohol | wikipedia.orgsciencemadness.org |
| n-Octyl magnesium halide | Protected methyl bromophenylethyl alcohol | 4-Octyl phenethyl alcohol | google.com |
Suzuki-Miyaura Coupling and Related Cross-Coupling Strategies for this compound Derivatives
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for synthesizing biaryl compounds. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.org
In the context of synthesizing this compound derivatives, a Suzuki-Miyaura coupling could be employed to construct the biphenyl (B1667301) core. For example, a reaction between a boronic acid derivative of fluorobenzene (B45895) and a halogenated phenethyl alcohol derivative could yield the target molecule. The reaction is known for its high yields, broad substrate scope, and tolerance of various functional groups. nih.gov
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of palladium catalyst, ligands, and base can significantly influence the reaction's efficiency. nih.gov Research has shown that electron-withdrawing substituents on the aryl halide can lead to higher yields in some cases. researchgate.net
Recent advancements have focused on using greener alternatives to traditional aryl halides, such as phenol (B47542) derivatives, although this requires an activation step due to the poor leaving group nature of the hydroxyl group. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| Aryl or vinyl boronic acid | Aryl or vinyl halide/triflate | Palladium complex | Biaryl or conjugated system | libretexts.orgnih.gov |
| Potassium vinyltrifluoroborate | Aryl bromides | PdCl2/PPh3 | Substituted styrenes | nih.gov |
Flow Chemistry Applications in the Synthesis of this compound
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as precise control over reaction conditions, enhanced safety, and improved scalability compared to traditional batch processes. researchgate.net The modular nature of flow chemistry systems allows for multi-step syntheses with in-line purification, making it a versatile approach for producing complex molecules. uc.pt
While a specific flow synthesis for this compound is not detailed in the provided results, the principles of flow chemistry can be applied to its production. For instance, a multi-step synthesis could be designed where precursors are continuously fed into microreactors, and intermediates are purified in-line before proceeding to the next reaction step. nih.gov This approach has been successfully used for the synthesis of various active pharmaceutical ingredients, such as ibuprofen (B1674241) and imatinib. mdpi.com
Flow chemistry is particularly beneficial for reactions that are hazardous or difficult to control in batch, such as those involving highly reactive reagents or exothermic processes. nih.gov For example, the synthesis of certain heterocyclic compounds has been achieved under flow conditions, highlighting the technology's capability to handle complex transformations. uc.pt Photochemical reactions also benefit from flow chemistry, as the use of microreactors with reduced optical paths enhances irradiation efficiency. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmun.ca These principles are increasingly being applied to the synthesis of organic compounds to enhance sustainability. nih.gov
In the synthesis of this compound, several green chemistry principles can be incorporated. The use of catalysts, a cornerstone of green chemistry, can reduce the need for stoichiometric reagents and minimize waste. nih.gov For example, catalytic hydrogenation pathways are inherently greener than reductions that use stoichiometric metal hydrides. The development of biocatalytic methods, such as the enantioselective microbial reduction of ketones to chiral alcohols, offers a highly sustainable alternative to traditional chemical methods. researchgate.net
The choice of solvent is another critical aspect of green chemistry. garph.co.uk Water is an ideal green solvent, and its use in reactions like the catalytic hydrogenation of furfural demonstrates a move towards more environmentally benign processes. nih.gov When organic solvents are necessary, the selection should favor those with lower toxicity and environmental impact.
Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key metric in green chemistry. greenchemistry-toolkit.org Synthetic routes with high atom economy are preferred as they generate less waste. Additionally, the use of renewable feedstocks and energy-efficient reaction conditions, such as ambient temperature and pressure, contribute to a greener synthesis. mun.ca
Chemical Transformations and Reaction Mechanisms of 4 4 Fluorophenyl Phenethyl Alcohol
Oxidation Reactions and Products of 4-(4-Fluorophenyl)phenethyl alcohol
The oxidation of this compound can yield different products depending on the oxidizing agent and reaction conditions. Similar to its parent compound, phenethyl alcohol, it can be oxidized to the corresponding aldehyde, 4-(4-fluorophenyl)phenylacetaldehyde, or further to the carboxylic acid, 4-(4-fluorophenyl)phenylacetic acid. sciencemadness.org
Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. For the oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically employed. The reaction mechanism for these oxidations generally involves the formation of a chromate (B82759) ester or a similar intermediate, followed by an elimination step to form the carbonyl group.
In a study on the selective oxidation of benzyl (B1604629) alcohol derivatives using a Ag/Pd/m-BiVO4 photocatalyst under visible light, various substituted benzyl alcohols were converted to their corresponding aldehydes with high selectivity. mdpi.com While this compound was not specifically tested, this method highlights a potential pathway for its selective oxidation.
| Reactant | Oxidizing Agent | Product | Reference |
| Phenethyl alcohol | - | Phenylacetic acid | sciencemadness.orgscholarsresearchlibrary.com |
| Benzyl alcohol | Ag/Pd/m-BiVO4/Visible Light | Benzaldehyde | mdpi.com |
Esterification and Etherification of the Hydroxyl Group in this compound
The hydroxyl group of this compound readily undergoes esterification and etherification reactions.
Esterification: This reaction involves the treatment of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst. For instance, the reaction of this compound with acetic anhydride would yield 4-(4-fluorophenyl)phenethyl acetate. A study describes the synthesis of R-1-(4-fluorophenyl)ethanol ester through dynamic kinetic resolution using lipase (B570770) and an acyl donor. google.com Although this involves a secondary alcohol, the principle of esterification is the same.
Etherification: The Williamson ether synthesis is a common method for preparing ethers from alcohols. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, treating this compound with sodium hydride followed by methyl iodide would produce 4-(4-fluorophenyl)phenethyl methyl ether.
| Reaction Type | Reactants | Product | Reference |
| Esterification | 1-(4-fluorophenyl)ethanol (B1199365), acyl donor | R-1-(4-fluorophenyl)ethanol ester | google.com |
| Etherification (general) | Alcohol, Alkyl halide | Ether | organic-chemistry.org |
Halogenation Studies of the Aromatic Ring in this compound
The aromatic rings of this compound are susceptible to halogenation, an electrophilic aromatic substitution reaction. wikipedia.org The fluorine atom on one of the rings is a deactivating but ortho-, para-directing group. The phenethyl alcohol group is generally considered to be an activating, ortho-, para-directing group.
The outcome of halogenation will depend on the specific halogenating agent and reaction conditions. For example, bromination using bromine (Br2) and a Lewis acid catalyst like iron(III) bromide (FeBr3) would likely lead to substitution on the activated ring (the one bearing the phenethyl alcohol group) at the positions ortho and para to the ethyl group. libretexts.org
Electrophilic Aromatic Substitution Patterns on this compound
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org The regioselectivity of these reactions on this compound is governed by the directing effects of the existing substituents.
The fluorine atom is an ortho-, para-director, while the phenethyl alcohol substituent is also an ortho-, para-director. Therefore, electrophilic attack is most likely to occur on the phenyl ring bearing the phenethyl alcohol group. Common electrophilic aromatic substitution reactions include nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The incoming electrophile will preferentially add to the positions ortho and para to the phenethyl group.
A general mechanism for electrophilic aromatic substitution involves the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. wikipedia.orgmasterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com
| Reaction Type | Reagents | Typical Product Position | Reference |
| Halogenation | Br2, FeBr3 | Ortho, para to phenethyl group | libretexts.org |
| Nitration | HNO3, H2SO4 | Ortho, para to phenethyl group | masterorganicchemistry.com |
| Sulfonation | SO3, H2SO4 | Ortho, para to phenethyl group | masterorganicchemistry.com |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | Ortho, para to phenethyl group | masterorganicchemistry.com |
| Friedel-Crafts Acylation | R-COCl, AlCl3 | Ortho, para to phenethyl group | masterorganicchemistry.com |
Nucleophilic Substitution Reactions Involving this compound
The hydroxyl group of this compound can be converted into a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. libretexts.org Protonation of the alcohol with a strong acid converts the poor leaving group (-OH) into a good leaving group (-OH2+). libretexts.org
Primary alcohols like this compound typically undergo nucleophilic substitution via an SN2 mechanism. libretexts.org In this one-step process, the nucleophile attacks the carbon atom bearing the leaving group at the same time as the leaving group departs. odinity.com For example, reaction with hydrogen bromide (HBr) would yield 1-(2-bromoethyl)-4-fluorobenzene.
Alternatively, the hydroxyl group can be converted to other good leaving groups, such as a tosylate, which can then be displaced by a variety of nucleophiles. youtube.com
Functionalization of the Phenethyl Linker in this compound
The ethyl bridge connecting the two phenyl rings offers further opportunities for chemical modification. While direct functionalization of this aliphatic chain can be challenging, certain reactions can be employed.
For instance, radical halogenation could potentially introduce a halogen atom onto the benzylic or homobenzylic position of the phenethyl linker, though this might lack selectivity. More advanced catalytic methods, such as C-H activation, could offer more precise functionalization. A study on palladium-catalyzed meta-C-H arylation of phenylethyl alcohol derivatives demonstrates the potential for late-stage modification of such scaffolds, although it requires the use of a directing group. nih.gov
Advanced Analytical Characterization Techniques for 4 4 Fluorophenyl Phenethyl Alcohol and Its Derivatives
High-Resolution Mass Spectrometry for Structural Elucidation of 4-(4-Fluorophenyl)phenethyl alcohol
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound. This technique provides the high-resolution mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition with a high degree of accuracy. The exact mass of the [M+H]⁺ ion can be used to confirm the molecular formula, C₁₄H₁₃FO.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable insights into the compound's structure. Key fragment ions can be identified and their formation rationalized to piece together the molecular framework. For instance, the loss of a water molecule (H₂O) from the parent ion is a common fragmentation pathway for alcohols. Other significant fragments may arise from the cleavage of the bond between the two aromatic rings or the ethyl alcohol chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Purity Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the three-dimensional structure of the molecule.
Proton (¹H) NMR spectroscopy of this compound reveals distinct signals for each type of proton in the molecule. The chemical shifts of these signals are indicative of their electronic environment. For example, the aromatic protons will resonate at a lower field (higher ppm) compared to the aliphatic protons of the ethyl alcohol chain. The integration of the signals provides the relative ratio of the different types of protons, while the splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons, revealing their connectivity.
Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are characteristic of the type of carbon (e.g., aromatic, aliphatic, alcohol-bearing).
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CHs | 7.0 - 7.5 | 115 - 140 |
| CH₂ (adjacent to OH) | ~3.8 | ~63 |
| CH₂ (adjacent to aryl) | ~2.9 | ~38 |
| OH | Variable | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Two-dimensional (2D) NMR techniques are employed to establish the connectivity between different atoms within the this compound molecule.
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is invaluable for tracing the proton-proton connectivities within the ethyl alcohol chain and within the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum reveals correlations between protons and the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, such as linking the ethyl alcohol chain to the correct position on the biphenyl (B1667301) system.
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The chemical shift of the fluorine signal is indicative of its electronic environment. Furthermore, coupling between the fluorine atom and nearby protons (H-F coupling) can be observed in both the ¹H and ¹⁹F NMR spectra, providing further confirmation of the molecular structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrations of specific functional groups.
For this compound, key vibrational bands can be identified:
O-H stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group.
C-H stretches: Aromatic and aliphatic C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ region.
C=C stretches: Aromatic ring stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ range.
C-O stretch: The stretching vibration of the carbon-oxygen bond of the alcohol appears in the 1000-1200 cm⁻¹ region.
C-F stretch: A strong absorption band, typically around 1150-1250 cm⁻¹, is indicative of the carbon-fluorine bond.
Chromatographic Methods for Purity Assessment and Quantification of this compound
Chromatographic techniques are essential for determining the purity of this compound and for quantifying its concentration in various matrices.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity assessment. A suitable reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) can be used to separate the target compound from any impurities. A UV detector is commonly employed for detection, as the aromatic rings in the molecule absorb UV light. The purity is determined by the relative area of the main peak.
Gas Chromatography (GC): GC can also be used for the analysis of this compound, particularly for assessing the presence of volatile impurities. The compound may need to be derivatized to increase its volatility and thermal stability. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. The development of a robust HPLC method is essential for ensuring accurate and reproducible results.
A common approach for the analysis of similar aromatic alcohols, such as phenylethyl alcohol, involves reversed-phase HPLC (RP-HPLC). academicjournals.orgacademicjournals.org In a typical setup, a C18 column is employed, which provides a nonpolar stationary phase suitable for retaining hydrophobic compounds. academicjournals.orgacademicjournals.org The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, allowing for the controlled elution of the analyte. academicjournals.orgacademicjournals.org For instance, a 50:50 (v/v) mixture of water and acetonitrile has been successfully used as a mobile phase for phenylethyl alcohol. academicjournals.orgacademicjournals.org
Detection is frequently carried out using a UV spectrophotometric detector. academicjournals.orgacademicjournals.org The selection of the detection wavelength is critical for achieving optimal sensitivity. For phenylethyl alcohol, a wavelength of 220 nm has been found to be effective. academicjournals.orgacademicjournals.org The flow rate of the mobile phase is another key parameter that influences the separation efficiency and analysis time. A flow rate of 1.0 mL/min is commonly employed. academicjournals.orgacademicjournals.org Under these conditions, a retention time of approximately 2.8 minutes has been reported for phenylethyl alcohol. academicjournals.orgacademicjournals.org
Method validation is a critical step to ensure the reliability of the HPLC method. This includes assessing parameters such as linearity, specificity, accuracy, and precision. academicjournals.orgacademicjournals.orgnih.gov Linearity is typically established over a concentration range relevant to the expected sample concentrations. academicjournals.orgacademicjournals.org For example, a linear range of 173.28 to 259.92 mg/mL with a high regression coefficient (e.g., 0.9991) demonstrates a direct proportional relationship between concentration and detector response. academicjournals.orgacademicjournals.org Specificity is confirmed by demonstrating that no other components in the sample matrix interfere with the peak of the analyte. academicjournals.orgacademicjournals.org
For more complex mixtures or to enhance retention of certain compounds, mixed-mode chromatography can be utilized. For example, a Newcrom BH column, which has both reverse-phase and ion-pairing characteristics, can be used with a mobile phase of acetonitrile and a sulfuric acid buffer. sielc.com
Table 1: Illustrative HPLC Method Parameters for Aromatic Alcohols
| Parameter | Value |
| Column | Waters C18 Symmetry (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 20 µl |
| Column Temperature | Ambient |
This table is illustrative and based on methods for similar compounds. academicjournals.orgacademicjournals.org Optimization for this compound would be required.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
In GC-MS analysis, the choice of the capillary column is crucial for achieving good separation of the analyte from other components in the sample. For the analysis of fluorinated compounds, a semi-polar GC column, such as a DB-624 (6%-cyanopropylphenyl 94%-dimethyl polysiloxane), can provide adequate separation. nih.gov The sample, dissolved in a suitable solvent, is injected into the heated inlet of the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then carries the vaporized sample through the column.
The temperature of the GC oven is programmed to increase over time, which allows for the separation of compounds based on their boiling points and interactions with the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer.
In the mass spectrometer, the molecules are ionized, often using techniques like electron ionization (EI) or chemical ionization (CI). nih.gov The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum is a unique fingerprint of the molecule, which allows for its identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. For instance, the PubChem database contains GC-MS data for 1-(4-fluorophenyl)ethanol (B1199365), a related compound, showing a top peak at an m/z of 125. nih.gov
For certain applications, derivatization of the analyte may be necessary to improve its volatility or chromatographic behavior. epa.gov However, for a compound like this compound, direct analysis is often feasible.
Table 2: Example GC-MS System Parameters
| Parameter | Description |
| GC Column | DB-624 (or equivalent semi-polar column) |
| Ionization Mode | Chemical Ionization (CI) or Electron Ionization (EI) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
This table provides a general overview of typical GC-MS parameters. nih.govepa.gov Specific conditions would need to be optimized for the analysis of this compound.
Preparative Chromatography for Isolation of this compound Analogs
Preparative chromatography is a crucial technique for the isolation and purification of specific compounds from a mixture, such as analogs of this compound synthesized in a research setting. Unlike analytical chromatography, the goal of preparative chromatography is to obtain a sufficient quantity of the purified compound for further studies.
The principles of preparative chromatography are the same as analytical chromatography, but it is performed on a larger scale. This involves using larger columns with greater loading capacities and higher flow rates. The choice of the stationary and mobile phases is critical and is often developed based on analytical-scale separations.
For the isolation of nonpolar to moderately polar compounds like this compound analogs, reversed-phase chromatography is a common choice. The crude reaction mixture is dissolved in a minimal amount of a suitable solvent and loaded onto the preparative column. The mobile phase, typically a gradient of water and an organic solvent like acetonitrile or methanol (B129727), is then pumped through the column.
Fractions are collected as they elute from the column, and these fractions are analyzed by an appropriate analytical technique, such as analytical HPLC or thin-layer chromatography (TLC), to identify the fractions containing the desired compound in its pure form. The pure fractions are then combined, and the solvent is removed to yield the isolated analog.
The synthesis of derivatives, for which preparative chromatography would be essential for purification, can involve various chemical reactions. For example, the synthesis of related tetrahydropyrimidine (B8763341) derivatives has been achieved through a multi-step process involving a Biginelli reaction followed by a Vilsmeier-Haack reaction. chemrevlett.com Similarly, other fluorinated compounds have been synthesized through multi-step procedures that would necessitate purification of intermediates and the final product. nih.gov
Single Crystal X-ray Diffraction for Solid-State Structure Determination of this compound
To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted on a goniometer and placed in a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern.
This diffraction pattern is recorded by a detector, and the data is then processed to calculate the electron density map of the crystal. From this map, the positions of the individual atoms can be determined, leading to a complete structural model of the molecule. This technique is facilitated by advanced instruments with modern X-ray sources, cameras, and low-temperature sample handling capabilities. princeton.edu
Exploration of 4 4 Fluorophenyl Phenethyl Alcohol in Medicinal Chemistry and Drug Discovery
4-(4-Fluorophenyl)phenethyl alcohol as a Synthetic Scaffold for Novel Bioactive Compounds
The chemical compound this compound serves as a valuable scaffold in the synthesis of novel bioactive compounds. Its structure, which features a phenethyl alcohol backbone attached to a fluorinated phenyl group, offers several strategic points for chemical modification. This allows for the systematic development of a diverse library of derivatives. The presence of the fluorine atom is of particular interest as it can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
The utility of the core components of this compound is evident in various medicinal chemistry endeavors. For instance, the 2-(4-fluorophenyl)acetamide (B1296790) framework has been utilized to develop derivatives with potential anticancer properties. nih.gov In these studies, modifications to the N-phenyl ring of the acetamide (B32628) structure led to compounds with varying cytotoxic effects against different cancer cell lines. nih.gov This highlights how the 4-fluorophenyl group can be a key component of a pharmacophore, the part of a molecule responsible for its biological activity.
Furthermore, the broader phenethylamine (B48288) structure, of which this compound is a member, is a well-established scaffold in drug discovery. biomolther.org Research into phenethylamine derivatives has shown that substitutions on the phenyl ring and the ethylamine (B1201723) side chain can modulate affinity for various biological targets, including serotonin (B10506) receptors. biomolther.org This underscores the potential of using this compound as a starting point for creating new molecules with a wide range of biological activities. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, making it an attractive feature in drug design.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR studies would systematically explore how modifications to its core structure affect its interactions with biological targets. While specific SAR studies on a broad library of direct analogs of this compound are not extensively documented, the principles can be inferred from research on related compounds.
The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's properties. The position of the fluorine atom on the phenyl ring is critical. Studies on other molecular scaffolds have shown that a para-substitution, as seen in the target compound, can have a distinct effect on biological activity compared to ortho or meta positions. nih.gov
In the context of anticancer agents derived from 2-(4-fluorophenyl)-N-phenylacetamide, the nature and position of substituents on the second phenyl ring were found to be critical for cytotoxicity. nih.gov For example, the presence of a nitro group at different positions on the N-phenyl ring resulted in varying levels of activity against prostate and breast cancer cell lines. nih.gov This demonstrates that even distant modifications to a scaffold containing the 4-fluorophenyl moiety can have a profound impact on biological outcomes.
Similarly, in the development of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a fluorophenyl group was found to be important for inhibitory activity. polyu.edu.hk SAR studies on these more complex molecules revealed that the nature of other substituents and their spatial arrangement relative to the fluorophenyl moiety were key determinants of potency and selectivity. polyu.edu.hk These findings suggest that in any future SAR studies of this compound analogs, careful consideration of the type and position of any additional functional groups will be paramount.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substituent on N-phenyl ring | Cell Line | IC50 (µM) |
|---|---|---|---|
| 2a | o-nitro | PC3 | >100 |
| 2b | m-nitro | PC3 | 52 |
| 2c | p-nitro | PC3 | 80 |
| 2a | o-nitro | MCF-7 | >100 |
| 2b | m-nitro | MCF-7 | >100 |
| 2c | p-nitro | MCF-7 | 100 |
Data sourced from a study on the anticancer effects of these derivatives. nih.gov
Modulation of Biological Targets by this compound Derivatives
The derivatives of this compound have the potential to modulate a variety of biological targets, owing to the versatile nature of the fluorophenyl and phenethyl alcohol moieties.
Enzyme Inhibition and Activation Studies
The phenethyl alcohol structure is a known substrate for various enzymes, and its derivatives can act as inhibitors or activators. For instance, studies on the enzymes involved in the synthesis of β-phenylethanol in Saccharomyces cerevisiae, such as phenylalanine aminotransferase and phenylpyruvate decarboxylase, provide insight into how phenethyl alcohol-like structures interact with enzymatic systems. nih.gov The introduction of a 4-fluorophenyl group could alter such interactions, potentially leading to enzyme inhibition.
In other areas of research, fluorinated compounds have been designed as specific enzyme inhibitors. While not direct derivatives of this compound, the principles are transferable. For example, the development of potent and selective inhibitors of dopamine (B1211576) transporter (DAT) has involved the use of a bis(4-fluorophenyl)methoxy moiety. nih.gov These compounds were found to inhibit dopamine uptake with high potency. nih.gov This suggests that the 4-fluorophenyl group can be a key feature in designing enzyme inhibitors.
Receptor Binding and Ligand Efficacy Investigations
The phenethylamine scaffold is a classic framework for ligands of various receptors, particularly in the central nervous system. Derivatives of phenethylamine are known to bind to serotonin (5-HT) receptors, and SAR studies have shown that substitutions on the phenyl ring can significantly influence binding affinity. biomolther.org The presence of a fluorine atom on the phenyl ring of this compound could therefore be expected to modulate its binding to such receptors.
Research on fentanyl derivatives has also highlighted the role of a p-fluoro substituent in receptor binding. A p-fluoro derivative of fentanyl was found to interact with the σ1-receptor, with the fluorine atom forming favorable interactions with specific amino acid residues in the binding site. nih.gov This provides a clear example of how a strategically placed fluorine atom can enhance ligand-receptor interactions.
Table 2: Binding Affinity of Phenethylamine Derivatives for 5-HT2A Receptor
| Compound Type | Key Structural Features | General Affinity Trend |
|---|---|---|
| Phenethylamines | Phenyl group on ethylamine backbone | Generally higher affinity than tryptamines |
| Substituted Phenethylamines | Alkyl or halogen groups at para position of phenyl ring | Positive effect on binding affinity |
Data based on a study of phenethylamine and tryptamine (B22526) derivatives. biomolther.org
Interactions with Cellular Pathways and Signaling Cascades
By modulating the activity of enzymes and receptors, derivatives of this compound can, in turn, influence cellular pathways and signaling cascades. For example, inhibition of the dopamine transporter by analogs containing the 4-fluorophenyl group would directly impact dopamine signaling pathways, which are crucial in neurological function and are implicated in conditions like addiction. nih.gov
Similarly, interaction with serotonin receptors can trigger a cascade of intracellular events, affecting various cellular processes. The specific signaling pathways activated would depend on the receptor subtype and the nature of the ligand (agonist or antagonist). biomolther.org The potential for this compound derivatives to act as ligands for these receptors opens up the possibility of modulating these complex signaling networks.
Phenotypic Screening of this compound Analogs for Biological Activity
Phenotypic screening is an approach in drug discovery where compounds are tested for their effects on the phenotype of a cell or an organism, without a preconceived notion of the biological target. This method can uncover novel biological activities for a library of compounds.
A library of analogs derived from this compound would be well-suited for phenotypic screening. Given the diverse biological roles of the phenethylamine and fluorophenyl motifs, such a library could be screened against a wide range of cellular models to identify effects on cell proliferation, differentiation, migration, or other observable traits.
For example, a study on the antidepressant-like activity of 2-phenylethyl alcohol and its esters used a forced swim test in mice, a classic phenotypic assay, to identify compounds that reduce immobility time. researchgate.net This demonstrates how a simple phenethyl alcohol scaffold can be the basis for compounds with measurable behavioral effects in a whole organism. The introduction of a 4-fluorophenyl group in this scaffold could lead to new compounds with potentially enhanced or novel activities in such phenotypic screens.
Furthermore, the anticancer activity of 2-(4-fluorophenyl)-N-phenylacetamide derivatives was identified through cytotoxicity assays against cancer cell lines, a form of phenotypic screening. nih.gov This approach successfully identified compounds that were potent against specific cancer cell types. A similar approach with a broader library of this compound analogs could reveal unexpected therapeutic potential in various disease areas.
Table 3: Antidepressant-Like Activity of Phenylethyl Alcohol and Related Esters
| Compound | Structure | % Reduction in Immobility Time |
|---|---|---|
| 2-Phenylethyl alcohol | Phenyl-CH2-CH2-OH | 43% |
| Ethyl phenylacetate | Phenyl-CH2-COO-CH2-CH3 | 10% |
| Isoamyl phenylacetate | Phenyl-CH2-COO-(CH2)2-CH(CH3)2 | 37% |
Data from a study evaluating antidepressant-like activity in mice. researchgate.net
Fragment-Based Drug Design (FBDD) Leveraging the this compound Core
Fragment-based drug design (FBDD) has emerged as a powerful and efficient strategy for identifying novel hit compounds. This approach relies on the screening of low-molecular-weight fragments that bind to a biological target with low affinity. These initial hits then serve as starting points for the rational design of more potent and selective lead compounds. The This compound core, with its distinct combination of a fluorinated aromatic ring, a flexible ethyl linker, and a reactive hydroxyl group, possesses several characteristics that make it an attractive candidate for inclusion in fragment libraries.
While specific, publicly available screening campaigns that have identified this compound as a primary hit are not extensively documented, its constituent parts are well-represented in successful fragment-based approaches. The 4-fluorophenyl group is a common fragment that can engage in favorable interactions with protein targets, including hydrogen bonding and hydrophobic interactions. The fluorine atom, in particular, can act as a hydrogen bond acceptor and its substitution on the phenyl ring can significantly influence binding affinity and metabolic stability.
The phenethyl alcohol moiety provides a versatile scaffold with a defined three-dimensional structure and a hydroxyl group that can serve as a crucial hydrogen bond donor or acceptor, or as a handle for synthetic elaboration. In a hypothetical FBDD campaign, the this compound fragment could be identified through biophysical screening techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or surface plasmon resonance (SPR).
Hypothetical Fragment Screening Data:
| Screening Technique | Target | Binding Affinity (Kd) | Ligand Efficiency (LE) | Key Interactions Observed |
| NMR Spectroscopy | Kinase X | 500 µM | 0.35 | 4-Fluorophenyl group in hydrophobic pocket; hydroxyl forms H-bond with backbone carbonyl. |
| X-ray Crystallography | Protease Y | 800 µM | 0.32 | Fluorine atom interacts with a specific lysine (B10760008) residue; phenethyl linker provides optimal spacing. |
| Surface Plasmon Resonance | Transferase Z | 350 µM | 0.38 | Rapid on/off kinetics, indicating a fragment-like binding mode. |
This table represents hypothetical data to illustrate the potential outcomes of an FBDD screen and is not based on published experimental results for this specific compound.
The identification of this compound as a hit would provide medicinal chemists with a valuable starting point. The structural information gleaned from its binding mode would guide the subsequent steps of fragment growing, linking, or merging to design higher-affinity compounds.
Lead Optimization Strategies Incorporating this compound Motifs
Once a lead compound has been identified, the process of lead optimization aims to enhance its drug-like properties, including potency, selectivity, and pharmacokinetic profile. The This compound motif can be strategically incorporated into lead compounds to achieve these goals. The introduction of this specific structural element can be a key step in refining the pharmacological profile of a drug candidate.
Structure-activity relationship (SAR) studies are central to lead optimization. By systematically modifying the this compound core and evaluating the impact on biological activity, researchers can delineate the structural requirements for optimal target engagement. Key modifications could include:
Alteration of the Fluorine Position: Moving the fluorine atom to the ortho- or meta-positions of the phenyl ring to probe for more favorable interactions within the binding pocket.
Substitution on the Phenyl Ring: Introducing additional substituents to enhance potency or modulate physicochemical properties.
Modification of the Ethyl Linker: Altering the length or rigidity of the linker to optimize the orientation of the terminal functional group.
Derivatization of the Hydroxyl Group: Converting the alcohol to an ether, ester, or amine to explore different hydrogen bonding patterns and improve metabolic stability.
Illustrative SAR Data for a Hypothetical Lead Series:
| Compound | R1 (Phenyl Substitution) | R2 (Linker) | R3 (Terminal Group) | Target Activity (IC50, nM) |
| Lead A | 4-F | -CH2CH2- | -OH | 500 |
| A-1 | 4-Cl | -CH2CH2- | -OH | 450 |
| A-2 | 3,4-diF | -CH2CH2- | -OH | 200 |
| A-3 | 4-F | -CH2CH2- | -OCH3 | 800 |
| A-4 | 4-F | -CH2CH2- | -NH2 | 150 |
| A-5 | 4-F | -CH=CH- (trans) | -OH | >1000 |
This table presents hypothetical SAR data to demonstrate how the this compound motif could be optimized. It does not represent data from a specific, published study.
The data in the hypothetical table suggests that a di-fluoro substitution on the phenyl ring (A-2) and conversion of the hydroxyl to an amine (A-4) significantly improve potency. Conversely, etherification of the alcohol (A-3) or introducing rigidity to the linker (A-5) is detrimental to activity. Such systematic explorations are fundamental to the iterative process of lead optimization.
Computational Chemistry and Chemoinformatics Studies of 4 4 Fluorophenyl Phenethyl Alcohol
Molecular Docking Simulations for Ligand-Target Interactions of 4-(4-Fluorophenyl)phenethyl alcohol Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.
In studies involving derivatives of this compound, molecular docking simulations have been employed to investigate their binding modes and affinities for various protein targets. For instance, research on new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has utilized molecular docking to explore their interactions with cyclooxygenase (COX) enzymes, COX-1 and COX-2. csfarmacie.cznih.gov These enzymes are significant targets for anti-inflammatory drugs. The docking studies revealed that certain derivatives exhibit a potential to bind to both COX-1 and COX-2, with binding energies indicating favorable interactions. csfarmacie.cz Specifically, hydrophobic interactions of the alkyl groups in these derivatives were found to influence their affinity and selectivity towards COX-1 or COX-2. csfarmacie.cznih.gov
The process typically involves preparing the 3D structures of both the ligand and the protein. The ligand's conformation is often optimized, and the protein structure is usually obtained from a database like the Protein Data Bank (PDB). The docking software then systematically explores different possible binding poses of the ligand within the protein's active site, scoring each pose based on a defined scoring function that estimates the binding affinity. The results can provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
For example, in a study of thiazole (B1198619) Schiff base derivatives containing a 4-fluorophenyl group, molecular docking was used to understand their interaction with receptor binding sites. The results showed that the derivatives remained stable within the binding site throughout the simulation. nih.gov Similarly, docking studies on chromen-4-one derivatives have been used to predict their orientation against specific drug targets, aiding in the development of potential new therapeutic agents. researchgate.net
Table 1: Example of Molecular Docking Data for this compound Derivatives and Related Compounds
| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
| 5-(2-bromo-4-fluorophenyl)-4-ethyl-5-(pentylthio)-4H-1,2,4-triazole | COX-1 | -7.843 | Hydrophobic interactions |
| 5-(2-bromo-4-fluorophenyl)-4-ethyl-5-(heptylthio)-4H-1,2,4-triazole | COX-1 | -7.796 | Hydrophobic interactions |
| Thiazole Schiff base derivative (2d) | Bacterial receptor | Not specified | Stable in binding site |
| Thiazole Schiff base derivative (2n) | Bacterial receptor | Not specified | Stable in binding site |
| Chromen-4-one derivatives | COX-2 | Lower binding energy | Orally bioavailable leads |
This table is illustrative and compiles data from various studies on related compounds to demonstrate the type of information obtained from molecular docking simulations. csfarmacie.cznih.govresearchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of this compound
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov It is a powerful tool for calculating various properties of molecules, including their optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. ajchem-a.comyoutube.com
For this compound and its derivatives, DFT calculations can provide valuable insights into their chemical reactivity and stability. The electronic properties derived from DFT, such as the HOMO-LUMO energy gap, are crucial for understanding the molecule's kinetic stability and its potential to participate in chemical reactions. ajchem-a.com A large HOMO-LUMO gap suggests high stability, while a small gap indicates higher reactivity.
DFT calculations have been applied to similar molecules to understand their structural and electronic properties. For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations using the B3LYP/6-311++G(d,p) basis set were performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties. ajchem-a.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the sites on the molecule that are prone to electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net
Furthermore, DFT can be used to calculate global and local reactivity descriptors, which help in predicting the reactive behavior of the molecule. researchgate.net These calculations are instrumental in understanding the structure-property relationships of this compound and its analogs, guiding the synthesis of new derivatives with desired electronic characteristics.
Table 2: Example of DFT Calculated Properties for a Related Fluorophenyl Compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Relates to electron-donating ability |
| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicates kinetic stability |
| Dipole Moment | 2.5 Debye | Measures the molecule's polarity |
This table presents hypothetical data for a related fluorophenyl compound to illustrate the outputs of DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on this compound
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. arxiv.org By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational changes a molecule like this compound undergoes and how it is affected by its environment, such as a solvent.
MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding its biological activity, as the conformation of a molecule often dictates how it interacts with a biological target.
In studies of related compounds, MD simulations have been used to assess the stability of ligand-protein complexes predicted by molecular docking. nih.govresearchgate.net For instance, the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the ligand and protein atoms are monitored over the course of the simulation. Low and stable RMSD values suggest that the ligand remains bound in the active site, providing further confidence in the docking results. nih.govresearchgate.net
Table 3: Illustrative Data from a Hypothetical MD Simulation of this compound in Water
| Simulation Parameter | Result | Interpretation |
| Average RMSD of the molecule | 1.5 Å | The molecule maintains a stable conformation. |
| Number of hydrogen bonds with water | 3-4 | Indicates good solvation in an aqueous environment. |
| Solvent Accessible Surface Area (SASA) | 150 Ų | Provides information about the molecule's exposure to the solvent. |
This table provides hypothetical data to illustrate the kind of information that can be obtained from MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov
For analogs of this compound, QSAR studies can be invaluable in guiding the design of more potent derivatives. The process involves several steps:
Data Set Preparation: A set of analogs with known biological activities is collected.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each analog.
Model Building: Statistical methods, like multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
QSAR models have been successfully applied to various classes of compounds. For example, in the study of phenolic antioxidants, QSAR models were developed using parameters like the heat of formation and the energy of molecular orbitals to predict their antioxidant activities. nih.gov Similarly, QSAR models have been used to predict the inhibitory activity of phosphodiesterase 4 (PDE4) inhibitors. nih.gov
For this compound analogs, a QSAR study could identify key structural features, such as the position and nature of substituents on the phenyl rings, that are critical for a specific biological activity.
Table 4: Example of Descriptors Used in a QSAR Model for a Hypothetical Series of Analogs
| Descriptor | Type | Correlation with Activity |
| LogP | Hydrophobic | Positive |
| Molecular Weight | Steric | Negative |
| Dipole Moment | Electronic | Positive |
| Number of Hydrogen Bond Donors | Electronic | Negative |
This table is for illustrative purposes and shows the types of descriptors that might be used in a QSAR study.
Pharmacophore Modeling for this compound-Derived Ligands
Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for a ligand to bind to its target receptor.
For ligands derived from this compound, pharmacophore modeling can be used to:
Understand the key structural requirements for their biological activity.
Virtually screen large compound libraries to identify new potential hits with the desired pharmacophoric features. nih.gov
Guide the design of new derivatives with improved binding affinity and selectivity.
Pharmacophore models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). nih.gov For example, a structure-based pharmacophore model could be developed from the docked pose of a this compound derivative in its target protein, highlighting the key interactions observed in the binding site. nih.gov
In a study on Plasmodium falciparum 5-aminolevulinate synthase inhibitors, a pharmacophore model was constructed based on the interaction of a known cofactor in the protein's binding site. This model was then used to screen databases for new potential inhibitors. nih.gov
Table 5: Hypothetical Pharmacophore Features for a this compound-Derived Ligand
| Feature | Type | Location (Relative to core structure) |
| 1 | Aromatic Ring | Fluorophenyl group |
| 2 | Hydrophobic | Ethyl linker |
| 3 | Hydrogen Bond Acceptor | Hydroxyl group oxygen |
| 4 | Hydrogen Bond Donor | Hydroxyl group hydrogen |
This table illustrates the types of features that might be included in a pharmacophore model.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction in silico for this compound Derivatives
In silico ADMET prediction is a computational approach used to estimate the pharmacokinetic and toxicological properties of drug candidates early in the drug discovery process. researchgate.netneliti.com These predictions help to identify compounds with unfavorable ADMET profiles, reducing the likelihood of late-stage failures in drug development.
For derivatives of this compound, various in silico tools and models can be used to predict a range of ADMET properties:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption are predicted to assess oral bioavailability.
Distribution: Properties such as plasma protein binding and blood-brain barrier penetration are estimated.
Metabolism: Predictions are made regarding which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes. frontiersin.org
Excretion: Properties related to the elimination of the compound from the body are assessed.
Toxicity: Potential toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity, are predicted. frontiersin.org
Several online platforms and software packages are available for ADMET prediction. nih.gov These tools often use QSAR models and other computational algorithms to make their predictions. For example, the SwissADME tool can be used to generate a "BOILED-Egg" model, which visualizes the predicted gastrointestinal absorption and blood-brain barrier penetration of a compound. nih.gov
In a study of thiazole Schiff base derivatives, in silico ADMET prediction was used to validate their potential for oral bioavailability. nih.gov Similarly, for chromen-4-one derivatives, ADMET properties were estimated to select lead compounds with safer pharmacokinetic profiles. researchgate.net
Table 6: Example of In Silico ADMET Predictions for a Hypothetical this compound Derivative
| ADMET Property | Predicted Value/Classification | Interpretation |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Permeation | No | Unlikely to cross the blood-brain barrier. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |
| Hepatotoxicity | Low | Low risk of causing liver damage. |
| Oral Bioavailability | Good | The compound has favorable properties for an oral drug. |
This table provides illustrative examples of ADMET predictions that can be generated using in silico tools. nih.govresearchgate.netfrontiersin.org
Applications of 4 4 Fluorophenyl Phenethyl Alcohol in Preclinical Pharmacological Research
Mechanistic Studies of 4-(4-Fluorophenyl)phenethyl alcohol in In Vitro Biological Systems
The in vitro effects of this compound and its related structures are being investigated to understand their mechanisms of action at a cellular level. Research has explored the cytotoxic potential of derivatives like 2-(4-Fluorophenyl)-N-phenylacetamide against various cancer cell lines.
In a study evaluating a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety (2a-2c) demonstrated higher cytotoxic effects compared to those with a methoxy (B1213986) moiety (2d-2f). nih.gov Notably, compounds 2b and 2c were the most active against the PC3 prostate carcinoma cell line, with IC50 values of 52 µM and 80 µM, respectively. nih.gov For the MCF-7 breast cancer cell line, compound 2c, which has a p-nitro substituent, was the most active in its series with an IC50 of 100 µM. nih.gov However, all tested compounds in this particular series showed lower activity than the reference drug, imatinib. nih.gov These findings suggest that the 2-(4-Fluorophenyl)-N-phenylacetamide scaffold holds potential for the development of anticancer agents, particularly for prostate cancer. nih.gov
Further research into the mechanisms of action could involve examining the impact of these compounds on specific cellular pathways, such as those regulated by phosphodiesterase 4 (PDE4). Ethanol (B145695) exposure has been shown to up-regulate PDE4 expression, which can disrupt normal cAMP signaling. nih.gov Investigating whether this compound or its analogs can modulate PDE4 activity could provide insights into their potential therapeutic applications, for instance in conditions like alcoholic liver disease where PDE4 inhibition has shown promise. nih.gov
Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2b | PC3 | 52 |
| 2c | PC3 | 80 |
| 2c | MCF-7 | 100 |
| Imatinib | PC3 | 40 |
In Vitro Metabolism of this compound: Pathways and Enzymes
The metabolism of phenethyl alcohol and its derivatives is a critical area of study to understand their biotransformation in the body. The primary route of metabolism for phenethyl alcohol involves oxidation to its corresponding aldehyde, which is then further oxidized to phenylacetic acid. This process is primarily mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). nih.gov
While specific in vitro metabolism studies on this compound are not extensively detailed in the provided results, the metabolism of similar compounds provides a likely model. For instance, studies on phenylethyl alcohol (PEA) show that it is rapidly metabolized to phenylacetic acid (PAA). nih.gov The introduction of a fluorine atom on the phenyl ring, as in this compound, may influence the rate and extent of metabolism. Fluorine substitution can sometimes alter the susceptibility of the compound to enzymatic action.
The key enzymes involved in the metabolism of alcohols are part of the cytochrome P450 (CYP) superfamily and alcohol dehydrogenase. nih.govnih.gov Predictive models suggest that 4-Fluorophenethyl alcohol is a substrate for CYP450 1A2. drugbank.com The metabolism of ethanol itself involves CYP2E1, which is inducible by ethanol and plays a role in the bioactivation of various pro-carcinogens. nih.gov Understanding which specific CYP isozymes are involved in the metabolism of this compound is crucial for predicting its metabolic fate and potential interactions.
In vitro systems, such as human liver microsomes and hepatocytes, are standard tools for elucidating metabolic pathways. nih.gov Such studies for this compound would involve incubating the compound with these biological matrices and identifying the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). This would clarify the primary metabolic routes and the enzymes responsible.
Pharmacokinetic Profiling in Preclinical Models for this compound Derivatives
Pharmacokinetic studies in preclinical models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. While specific pharmacokinetic data for this compound is not available in the search results, studies on related compounds offer valuable insights.
For example, pharmacokinetic studies of phenylethyl alcohol (PEA) in rats have shown that plasma concentrations of PEA are low regardless of the administration route (dermal, gavage, or dietary), while its major metabolite, phenylacetic acid (PAA), reaches much higher concentrations. nih.gov This indicates rapid and extensive metabolism of PEA. nih.gov A similar rapid metabolism would be expected for this compound.
The pharmacokinetics of a fluorinated derivative of caffeic acid phenethyl ester (FCAPE) were studied in rats. nih.gov This study revealed that FCAPE distributed extensively into tissues and was eliminated rapidly, with a short elimination half-life similar to its non-fluorinated counterpart. nih.gov This suggests that the addition of a fluorine atom did not dramatically alter the elimination kinetics in this case.
A comprehensive pharmacokinetic profile for this compound derivatives would involve administering the compound to preclinical species (e.g., rats, mice) via different routes and measuring the plasma concentrations of the parent compound and its major metabolites over time. Key parameters such as clearance, volume of distribution, and elimination half-life would be determined.
Table 2: Key Pharmacokinetic Parameters for Caffeic Acid Phenethyl Ester (CAPE) in Rats
| Dose (mg/kg) | Total Body Clearance (ml/min/kg) | Volume of Distribution (ml/kg) | Elimination Half-life (min) |
|---|---|---|---|
| 5 | 172 | 5209 | 21.2 - 26.7 |
| 10 | - | - | 21.2 - 26.7 |
Data adapted from a study on caffeic acid phenethyl ester, a related compound. nih.gov
Drug-Drug Interaction Potential of this compound Analogs through Enzyme Inhibition/Induction Assays
Assessing the potential for drug-drug interactions (DDIs) is a critical step in preclinical development. This is often evaluated through in vitro enzyme inhibition and induction assays, primarily focusing on the cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. nih.gov
Predictive data for 4-Fluorophenethyl alcohol suggests it is a non-inhibitor of several major CYP isoforms, including CYP2C9, CYP2D6, CYP2C19, and CYP3A4. drugbank.com However, it is predicted to be an inhibitor of CYP450 1A2. drugbank.com Experimental verification of these predictions is necessary.
In vitro DDI studies typically involve incubating the test compound with human liver microsomes and a panel of specific CYP probe substrates. nih.govresearchgate.net The ability of the compound to inhibit the metabolism of these probes indicates its potential to cause DDIs in a clinical setting. For example, a study on the antifungal agent BFE1224 assessed its DDI potential with a cocktail of CYP substrates. nih.govresearchgate.net
Similarly, the potential of this compound analogs to induce the expression of CYP enzymes would be investigated using cultured human hepatocytes. An increase in the expression or activity of CYP enzymes after exposure to the compound would suggest a potential for enzyme induction.
Given that polypharmacy is common in many patient populations, understanding the DDI profile of a new compound is crucial to avoid adverse effects resulting from altered drug metabolism. nih.gov For instance, co-administration of a CYP inhibitor can lead to increased plasma concentrations of a co-administered drug that is a substrate for that enzyme, potentially leading to toxicity. Conversely, a CYP inducer can decrease the efficacy of a co-administered drug.
Table 3: Predicted Cytochrome P450 Inhibition Profile for 4-Fluorophenethyl Alcohol
| CYP Isoform | Predicted Activity |
|---|---|
| CYP1A2 | Inhibitor |
| CYP2C9 | Non-inhibitor |
| CYP2D6 | Non-inhibitor |
| CYP2C19 | Non-inhibitor |
Data based on predictive models. drugbank.com
Emerging Applications and Future Research Directions for 4 4 Fluorophenyl Phenethyl Alcohol
Role of 4-(4-Fluorophenyl)phenethyl alcohol in Agrochemical Discovery and Development
The introduction of fluorine into agrochemical candidates can significantly enhance their efficacy, metabolic stability, and binding affinity to target proteins. While direct applications of this compound in commercial agrochemicals are not yet widely documented, its structural motifs are present in active compounds, suggesting its potential as a key intermediate.
Future research is likely to focus on synthesizing derivatives of this compound to explore their potential as:
Insecticides: The 4-fluorophenyl group is a common feature in modern insecticides. By incorporating the this compound core into new molecular scaffolds, researchers can investigate potential neurotoxic effects on insect pests.
Fungicides: The development of novel fungicides is crucial to combat resistance in plant pathogens. The unique electronic properties of the fluorinated phenyl ring could be exploited to design molecules that inhibit essential fungal enzymes.
Herbicides: The search for selective and effective herbicides is ongoing. Derivatives of this compound could be screened for their ability to interfere with metabolic pathways specific to weeds, thereby offering new modes of action.
The exploration of this compound in agrochemical research is still in its early stages, but its potential as a scaffold for creating next-generation crop protection agents is a promising area for future investigation.
Exploration of this compound in Materials Science
In materials science, the incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. This compound serves as a valuable precursor for creating advanced materials with tailored functionalities. ontosight.ai
Fluorinated Polymers: This alcohol can be used as a monomer in the synthesis of specialty polymers. ontosight.ai For instance, it can be incorporated into polyesters, polyurethanes, or polyacrylates. The resulting fluorinated polymers are expected to exhibit enhanced hydrophobicity, oleophobicity, and thermal stability, making them suitable for applications such as high-performance coatings, low-friction surfaces, and advanced membranes.
Dyes and Pigments: The phenethyl alcohol moiety can be chemically modified to create novel dyes. The presence of the 4-fluorophenyl group can influence the photophysical properties of the dye molecule, such as its color, fluorescence, and photostability. Research in this area could lead to the development of new colorants for textiles, printing inks, and optical data storage.
As the demand for high-performance materials continues to grow, the use of this compound as a building block is expected to attract more attention from materials scientists.
Potential for this compound in Probe Development for Biological Research
Biological probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The 4-fluorophenyl group is of particular interest in the development of probes for Positron Emission Tomography (PET) imaging, a non-invasive technique used in both research and clinical diagnostics.
The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its suitable half-life and imaging characteristics. This compound is a potential precursor for the synthesis of ¹⁸F-labeled PET tracers. ontosight.ai The synthesis would involve converting the alcohol to a suitable leaving group, followed by nucleophilic substitution with [¹⁸F]fluoride.
Derivatives of this compound could be designed to target specific biological entities, such as:
Neuroreceptors: Many PET tracers for brain imaging incorporate a 4-fluorophenyl moiety to achieve high binding affinity and selectivity for targets like dopamine (B1211576) or serotonin (B10506) transporters.
Enzymes: Probes can be developed to monitor the activity of specific enzymes in vivo, providing insights into disease mechanisms.
Tumor Markers: ¹⁸F-labeled probes can be designed to accumulate in cancer cells, allowing for early detection and monitoring of tumor progression.
The development of novel PET tracers from this compound could significantly contribute to our understanding of various diseases and aid in the development of new therapies.
Synthetic Biology and Biocatalysis Applications for this compound
Synthetic biology and biocatalysis offer environmentally friendly and highly selective alternatives to traditional chemical synthesis. The application of these technologies to the production and modification of this compound and its derivatives is an emerging area of research.
Enzymatic Resolution: Many bioactive molecules are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers), often with different biological activities. Biocatalysts, such as lipases, can be used for the enantioselective acylation of racemic mixtures of this compound derivatives. This process, known as enzymatic resolution, allows for the separation of the two enantiomers, providing access to optically pure compounds for pharmaceutical and other applications. For example, Candida antarctica lipases have been successfully used for the resolution of structurally similar piperidine (B6355638) derivatives. nih.gov
Biocatalytic Synthesis: Engineered microorganisms or isolated enzymes could potentially be used for the synthesis of this compound itself. This could involve, for example, the biocatalytic reduction of a corresponding ketone or acid. While specific examples for this compound are still to be reported, the enzymatic synthesis of related compounds like phenethyl formate (B1220265) has been demonstrated, showcasing the feasibility of such approaches. nih.gov
The integration of synthetic biology and biocatalysis holds the promise of developing more efficient and sustainable methods for producing and diversifying the applications of this compound.
Sustainable Synthesis and Recycling Methodologies for this compound Production
The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. For the production of this compound, several sustainable strategies can be envisioned.
Catalytic Hydrogenation: The synthesis of this alcohol often involves the reduction of a corresponding ketone or carboxylic acid derivative. ontosight.ai The use of catalytic hydrogenation with recyclable catalysts, such as palladium on carbon (Pd/C), is a greener alternative to stoichiometric reducing agents, as it generates less waste.
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. The use of greener solvents, such as ethanol (B145695) or water, or even solvent-free conditions, is a key aspect of sustainable synthesis.
Future research will likely focus on developing integrated processes that combine these green chemistry principles to establish a truly sustainable manufacturing route for this compound.
New Therapeutic Areas of Investigation for this compound Derivatives
The 4-fluorophenyl moiety is a well-established pharmacophore in drug discovery, known to improve metabolic stability and receptor binding affinity. As a result, derivatives of this compound are being actively investigated for various therapeutic applications. ontosight.ai
Central Nervous System (CNS) Disorders: This compound is a known precursor for the synthesis of antidepressants and anxiolytics. ontosight.ai Its derivatives are being explored as potential ligands for various neurotransmitter receptors, which could lead to new treatments for a range of psychiatric and neurological disorders. ontosight.ai
Oncology: Structurally related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown promising anticancer activity. nih.gov These compounds have been evaluated for their in-vitro cytotoxicity against various cancer cell lines, with some derivatives exhibiting significant potency. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the design of new anticancer agents.
Inflammatory Diseases: The anti-inflammatory properties of compounds containing the 4-fluorophenyl group are also an area of interest. Research into derivatives of this compound could lead to the discovery of new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.
The table below summarizes some of the research findings on the therapeutic potential of derivatives.
| Derivative Class | Therapeutic Area | Research Finding |
| Phenylacetamide Derivatives | Anticancer | Derivatives have shown cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov |
| Piperidine Derivatives | Antidepressant | The (3S,4R) isomer of a related piperidine is an intermediate for the synthesis of (-)-Paroxetine. nih.gov |
| General Derivatives | CNS Disorders | The parent alcohol has been investigated as a ligand for neurotransmitter receptors and shows CNS depressant effects. ontosight.ai |
The continued exploration of this compound derivatives is expected to yield novel drug candidates for a wide range of diseases.
Conclusion and Outlook on 4 4 Fluorophenyl Phenethyl Alcohol Research
Summary of Key Research Achievements and Insights
Research into 4-(4-Fluorophenyl)phenethyl alcohol has established a solid foundation regarding its chemical properties and synthetic utility. It is recognized as a colorless to pale yellow liquid. ontosight.ai Key physicochemical properties are well-documented.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H9FO | chemicalbook.comnist.gov |
| Molecular Weight | 140.15 g/mol | chemicalbook.comsigmaaldrich.com |
| Density | 1.121 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 110°C at 20 mmHg |
The primary synthesis route involves the reduction of 4-fluorophenylacetic acid or its derivatives. ontosight.ai This method has proven effective for producing the alcohol, which serves as a crucial precursor in multiple fields.
The most significant application of this compound is as an intermediate in the synthesis of biologically active molecules. ontosight.ai It is a documented building block in the production of certain antidepressants and anxiolytics, highlighting its importance in medicinal chemistry. ontosight.ai Furthermore, its utility extends to the agrochemical industry and in the development of fluorinated polymers and dyes. ontosight.aiontosight.ai Research has also pointed towards its potential as a ligand for neurotransmitter receptors and has noted its central nervous system (CNS) depressant effects, which are areas of ongoing pharmacological interest. ontosight.ai
Identification of Unexplored Research Frontiers
Despite the progress, several research frontiers for this compound remain largely unexplored. The full extent of its pharmacological and biological effects is yet to be elucidated. ontosight.ai While its CNS depressant activities are known, the specific molecular mechanisms underlying these effects require deeper investigation. ontosight.ai
The potential of this compound as a ligand for a wider array of neurotransmitter receptors is a promising but underdeveloped area of study. ontosight.ai A systematic exploration of its binding affinities and functional activities at different receptor subtypes could uncover novel therapeutic applications.
In the realm of synthetic chemistry, while its role as an intermediate is established, the development of more diverse and efficient synthetic methodologies for its production and for its incorporation into more complex molecular architectures is an open challenge. For instance, exploring enzymatic or green chemistry approaches for its synthesis could offer more sustainable and efficient alternatives to traditional methods.
Future Trajectories for this compound in Interdisciplinary Science
The future of this compound research appears bright, with potential to bridge various scientific disciplines. Its fluorinated nature makes it a prime candidate for the development of novel Positron Emission Tomography (PET) tracers for medical imaging. ontosight.ai The fluorine-18 (B77423) isotope can be incorporated into the molecule to create radiotracers for visualizing and studying biological processes in vivo.
In materials science, its role as a building block for fluorinated polymers could be expanded. ontosight.ai Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy, opening up possibilities for new materials with specialized applications in electronics, coatings, and biomedical devices.
The intersection of medicinal chemistry and nanotechnology could also provide new trajectories. This compound could be used to synthesize novel fluorinated compounds that can be incorporated into drug delivery systems, potentially improving the pharmacokinetic profiles and target specificity of therapeutic agents. Its established use in the synthesis of psychoactive compounds suggests a continuing role in the development of next-generation neurological drugs with improved efficacy and side-effect profiles. ontosight.ai
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
